molecular formula C8H7N5 B6269473 6-azido-2-methyl-1H-1,3-benzodiazole CAS No. 115003-12-8

6-azido-2-methyl-1H-1,3-benzodiazole

Cat. No.: B6269473
CAS No.: 115003-12-8
M. Wt: 173.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Azido-2-methyl-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the class of benzodiazoles It is characterized by the presence of an azido group (-N₃) attached to the benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-azido-2-methyl-1H-1,3-benzodiazole typically involves the introduction of the azido group to a pre-formed 2-methyl-1H-1,3-benzodiazole. One common method is the nucleophilic substitution reaction where a suitable azide source, such as sodium azide, reacts with a halogenated precursor under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also incorporate continuous flow techniques to enhance efficiency and safety, especially given the potentially hazardous nature of azido compounds.

Chemical Reactions Analysis

Types of Reactions

6-Azido-2-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzodiazoles.

    Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in dimethylformamide at elevated temperatures.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Major Products Formed

    Substitution: Various substituted benzodiazoles.

    Cycloaddition: Triazole derivatives.

    Reduction: Amino-substituted benzodiazoles.

Scientific Research Applications

6-Azido-2-methyl-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioorthogonal reagent, allowing for the labeling and tracking of biomolecules in living systems.

    Medicine: Explored for its potential in drug discovery, particularly in the design of new pharmaceuticals with unique mechanisms of action.

    Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-azido-2-methyl-1H-1,3-benzodiazole largely depends on its chemical reactivity, particularly the azido group. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This reactivity is harnessed in bioorthogonal chemistry, where the compound can label biomolecules without interfering with biological processes. Additionally, the reduction of the azido group to an amine can lead to interactions with various biological targets, influencing cellular pathways and functions.

Comparison with Similar Compounds

6-Azido-2-methyl-1H-1,3-benzodiazole can be compared with other azido-substituted benzodiazoles and related heterocyclic compounds:

    6-Azido-1H-1,3-benzodiazole: Lacks the methyl group, which may influence its reactivity and applications.

    2-Methyl-1H-1,3-benzodiazole: Lacks the azido group, making it less reactive in cycloaddition reactions.

    6-Azido-2-methylbenzimidazole: Similar structure but with different positioning of the nitrogen atoms in the ring, affecting its chemical properties.

Properties

CAS No.

115003-12-8

Molecular Formula

C8H7N5

Molecular Weight

173.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.